
6-Chloro-5-cyanopyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-cyanopyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the 6th position, a cyano group at the 5th position, and a sulfonamide group at the 3rd position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-cyanopyridine-3-sulfonamide typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the chlorination of 5-cyanopyridine followed by sulfonation. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired substitution pattern on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.
化学反应分析
Types of Reactions
6-Chloro-5-cyanopyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Sulfonic acids or nitro derivatives.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
6-Chloro-5-cyanopyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
作用机制
The mechanism of action of 6-Chloro-5-cyanopyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The sulfonamide group is known to interact with various biological targets, making it a versatile moiety in drug design. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Similar structure with a bromine atom instead of a chlorine atom.
2-Chloro-5-cyanopyridine: Lacks the sulfonamide group but has similar substitution on the pyridine ring.
Uniqueness
6-Chloro-5-cyanopyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a cyano and sulfonamide group on the pyridine ring makes it a valuable intermediate for further chemical modifications and applications in various fields.
属性
分子式 |
C6H4ClN3O2S |
|---|---|
分子量 |
217.63 g/mol |
IUPAC 名称 |
6-chloro-5-cyanopyridine-3-sulfonamide |
InChI |
InChI=1S/C6H4ClN3O2S/c7-6-4(2-8)1-5(3-10-6)13(9,11)12/h1,3H,(H2,9,11,12) |
InChI 键 |
ARWNXWDXOJCLHU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1C#N)Cl)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


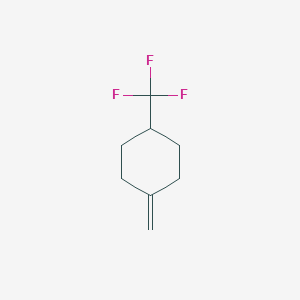

![2-[[2-[[2-(2-Aminopropanoylamino)acetyl]amino]acetyl]amino]acetic acid](/img/structure/B13886920.png)
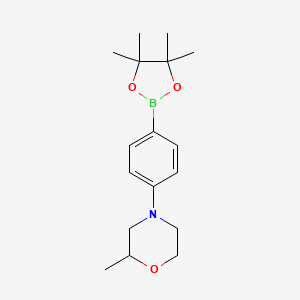
![2-[(4-Bromobenzenesulfonyl)methyl]oxirane](/img/structure/B13886935.png)
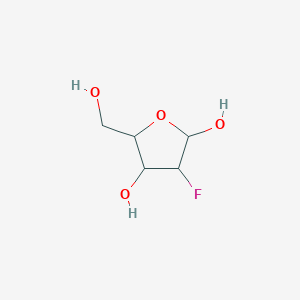
![4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13886947.png)
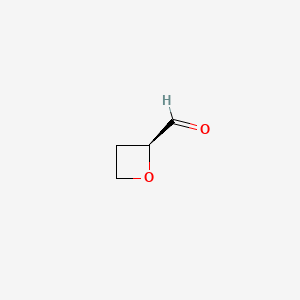
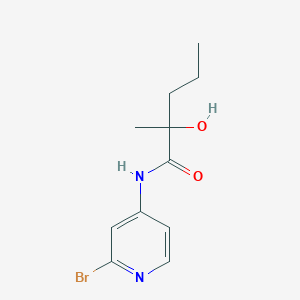
![6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B13886959.png)


![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B13886996.png)

